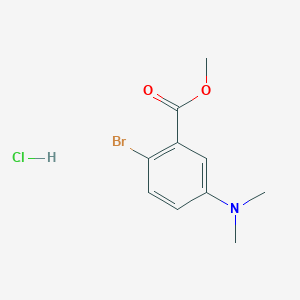
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide, also known as ERK inhibitor, is a chemical compound that is used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this pathway has been shown to have potential therapeutic benefits in cancer and other diseases.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The metabolism of related compounds, such as Flumatinib, a tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia, shows that it is primarily metabolized through amide bond cleavage, leading to hydrolytic products. This study provides insights into the metabolic pathways of similar compounds in humans after oral administration, which is crucial for understanding their pharmacokinetic properties (Gong et al., 2010).
Synthesis and Chemical Properties
Research on the synthesis of Nilotinib, another tyrosine kinase inhibitor, and related compounds involves key steps that may relate to the synthesis of "(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide." These synthesis pathways contribute to the development of highly selective inhibitors for therapeutic applications, showcasing the chemical versatility and potential utility of such compounds in medicinal chemistry (Yankun et al., 2011).
Analytical Techniques and Quality Control
Studies on the capillary electrophoretic separation of Imatinib mesylate and related substances highlight the importance of analytical methods in the quality control of pharmaceutical compounds. These methods ensure the purity and efficacy of drugs by identifying and quantifying impurities and degradation products, which is vital for maintaining high-quality pharmaceutical standards (Ye et al., 2012).
Drug Discovery and Development
The discovery and evaluation of specific compounds as inhibitors for targets like histone deacetylase (HDAC) demonstrate the potential therapeutic applications of these molecules in cancer treatment. Such research is crucial for identifying new, effective treatments for various cancers, highlighting the significant role of chemical compounds in advancing oncology therapeutics (Zhou et al., 2008).
Propriétés
IUPAC Name |
4-[(E)-3-oxo-3-(pyridin-3-ylamino)prop-1-enyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(23-17-3-1-11-21-13-17)10-7-15-5-8-16(9-6-15)20(26)24-18-4-2-12-22-14-18/h1-14H,(H,23,25)(H,24,26)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYGSAJFZXYCU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide](/img/structure/B2640323.png)

![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)
![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)
![4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2640331.png)

![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)



![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

